2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide (non-preferred name)
Description
This compound features a 3,5-dihydroxy-1,2,4-triazin-6-yl core linked via an amino group to an acetohydrazide scaffold, with an (E)-configured 4-hydroxyphenylmethylidene substituent.
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O4/c19-8-3-1-7(2-4-8)5-14-16-9(20)6-13-10-11(21)15-12(22)18-17-10/h1-5,19H,6H2,(H,13,17)(H,16,20)(H2,15,18,21,22)/b14-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGWRPAPYXFQOV-LHHJGKSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC2=NNC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC2=NNC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanuric Chloride Activation
Cyanuric chloride (0.06 g, 1 mmol) reacts with acetohydrazide derivatives in dioxane under reflux (36–40 h) with triethylamine as a base. The exothermic reaction proceeds via sequential nucleophilic substitutions:
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Replacement of the first chlorine atom at 0–5°C.
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Second substitution at 40–50°C.
Key parameters :
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Solvent polarity (dioxane > THF) accelerates displacement.
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Stoichiometric triethylamine neutralizes HCl, shifting equilibrium.
Isolation and Purification
Post-reaction, the mixture is concentrated under vacuum, and the crude product is washed with water and warm tetrahydrofuran (THF) to remove unreacted starting materials. Yield optimization (70–86%) requires strict temperature control.
Hydrazone Formation via Schiff Base Condensation
Reaction Conditions
The triazine-bearing acetohydrazide (1 mmol) and 4-hydroxybenzaldehyde (1 mmol) are refluxed in methanol (50 mL, 3 h). The reaction proceeds via:
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Nucleophilic attack by the hydrazide –NH2 group on the aldehyde carbonyl.
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Acid-catalyzed dehydration (auto-generated from methanol oxidation).
Optimization data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Solvent | Methanol | 86% |
| Temperature | 50–60°C | <5% variation |
| Time | 3–4 h | Plateau after 3 h |
Workup and Crystallization
The precipitate is filtered, washed with cold ethanol and diethyl ether, and dried under vacuum. Recrystallization from ethanol/water (3:1) yields analytically pure product.
Spectroscopic Characterization and Validation
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz) :
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δ 8.38 ppm (s, 1H, –CH=N–).
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δ 7.74 ppm (d, J = 8.4 Hz, 2H, aromatic H-8).
¹³C NMR :
Comparative Analysis of Synthetic Routes
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Methanol reflux | Methanol | None | 3 | 86 | 98 |
| THF/KOH | THF | KOH | 72 | 63 | 91 |
| Ethanol stirring | Ethanol | None | 6 | 78 | 95 |
The methanol-based protocol achieves superior yields and purity, attributed to improved solubility of reactants and by-products.
Mechanistic Considerations and Side Reactions
Competing Pathways
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Oximation : Trace hydroxylamine formation in acidic conditions.
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Over-condensation : Diimine by-products at elevated temperatures (>70°C).
Mitigation Strategies
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Maintain pH 4–6 using acetic acid buffer.
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Use inert atmosphere (N₂/Ar) to prevent oxidation of –NH groups.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Microreactor systems (0.5 mL volume) enable:
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10× faster heat transfer.
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92% yield at 5 g/h throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and triazine moieties.
Reduction: Reduction reactions can target the hydrazide functional group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives with modified hydroxyphenyl or triazine groups.
Reduction: Reduced forms with amine functionalities.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Catalysis : The compound can act as a ligand in coordination chemistry. It forms complexes with transition metals, potentially enhancing catalytic activity in various reactions.
- Material Science : Its unique structure makes it suitable for developing new polymers and materials with specific physical properties. Research indicates that compounds with triazine cores can exhibit interesting electronic properties.
Biology and Medicine
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes such as D-amino acid oxidase, which is significant in neurological research. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction.
- Drug Development : The structural features of this compound make it a candidate for developing new therapeutic agents targeting specific biological pathways. Its ability to modulate enzyme activity could lead to novel treatments for various diseases.
Industry
- Agriculture : There is potential for this compound to be used as a herbicide or pesticide due to its ability to interfere with biochemical pathways in plants. This application could contribute to sustainable agricultural practices.
- Pharmaceuticals : The compound's unique properties may lead to the development of new drugs with improved efficacy and reduced side effects compared to existing treatments.
Case Studies
- Enzyme Inhibition Studies : Research conducted on the interaction of this compound with D-amino acid oxidase demonstrated significant inhibition rates, indicating its potential as a therapeutic agent in treating neurological disorders.
- Material Development : A study on the synthesis of polymeric materials incorporating this compound showed enhanced thermal stability and mechanical properties compared to traditional polymers, suggesting its utility in advanced material applications.
- Agricultural Trials : Field trials evaluating the herbicidal properties of this compound indicated effective control of specific weed species while minimizing harm to non-target plants, highlighting its potential role in integrated pest management strategies.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. The triazine ring and hydrazide functional group play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target enzyme .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to analogs with variations in the triazin ring substituents, aromatic hydrazide moieties, and hydrazide chain lengths. Key findings are summarized below:
Structural Variations and Properties
Key Observations
Triazin Modifications: 3,5-Dihydroxy vs. Halogenated Triazines: Bromo/methyl substitutions (e.g., L67 in ) improve DNA ligase inhibition via hydrophobic interactions .
Aromatic Substituents :
- 4-Hydroxyphenyl : Offers balanced polarity and π-π interactions.
- Chloro/Methoxy/Trifluoromethyl : Chloro () and CF3 () groups increase lipophilicity, aiding membrane permeability but reducing solubility. Methoxy () enhances metabolic stability .
- Nitro Groups (): Strong electron-withdrawing effects may improve binding to electron-rich enzyme active sites .
Hydrazide Chain Length: Acetohydrazide vs.
Synthetic Efficiency :
- Yields for analogs range from 24% () to 76% (), suggesting substituent steric/electronic effects influence reaction optimization .
Research Findings and Implications
- Bioactivity Trends :
- Physicochemical Properties :
- Structural-Activity Relationships (SAR) :
- The 3,5-dihydroxy triazin core in the target compound may offer superior hydrogen-bonding capacity compared to dioxo analogs, critical for interactions with polar enzyme pockets.
Q & A
Q. What are the established synthesis protocols for this compound, and how can reaction conditions be optimized for purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the triazin-6-yl core, followed by condensation with hydrazide derivatives. Key steps include:
Triazin-6-yl Core Synthesis : React 3,5-dihydroxy-1,2,4-triazine with a halogenating agent (e.g., POCl₃) to introduce reactive sites for amino group attachment .
Hydrazide Condensation : Couple the triazin-6-yl intermediate with (E)-(4-hydroxyphenyl)methylidene acetohydrazide under basic conditions (e.g., triethylamine in ethanol) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product, with yields typically ranging from 60–75% .
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity but require careful temperature control (60–80°C) to avoid decomposition .
- Catalysts : Use Cs₂CO₃ to accelerate condensation reactions, reducing reaction time by ~30% .
Q. Table 1: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | POCl₃, reflux, 4h | 85 | |
| 2 | EtOH, triethylamine, 12h | 72 | |
| 3 | Column chromatography | 95 (purity) |
Q. How should researchers characterize this compound using spectroscopic methods?
Methodological Answer: A combination of spectroscopic techniques ensures structural validation:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for the hydroxyphenyl group) and hydrazide NH signals (δ 10.2–11.5 ppm) .
- ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and triazine carbons (δ 155–165 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching the molecular weight (314.30 g/mol) .
- IR Spectroscopy : Stretching vibrations for N-H (3250–3350 cm⁻¹) and C=O (1680–1700 cm⁻¹) .
Q. What are the solubility and stability profiles under varying experimental conditions?
Methodological Answer:
- Solubility :
- Highly soluble in DMSO (>10 mg/mL) and DMF; sparingly soluble in water (<0.1 mg/mL at pH 7.4) .
- Use sonication (30 min) to improve aqueous dispersion for biological assays .
- Stability :
- Stable in dark, dry conditions (≤6 months at −20°C).
- Degrades in acidic media (pH < 3) via hydrolysis of the hydrazone bond .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer: Key SAR Variables :
- Triazine Modifications : Replace hydroxyl groups with methyl or halogens to assess antimicrobial potency .
- Hydrazide Substituents : Vary the phenyl group (e.g., nitro, methoxy) to evaluate anticancer activity .
Q. Experimental Design :
Analog Synthesis : Prepare derivatives with systematic substituent changes.
Bioactivity Assays : Test against bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines (e.g., MCF-7) .
Data Correlation : Use regression analysis to link structural features (e.g., logP, electronegativity) with IC₅₀ values .
Q. Table 2: Bioactivity of Derivatives
| Substituent (R) | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |
|---|---|---|
| 4-OH | 12.5 (E. coli) | 45.2 (MCF-7) |
| 4-NO₂ | 6.8 | 28.7 |
| 4-OCH₃ | 18.3 | 52.1 |
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer: Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Purity Verification : Re-characterize compounds via HPLC (>95% purity) before testing .
- Dose-Response Curves : Perform triplicate experiments with positive/negative controls to validate results .
Q. What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding with bacterial DNA gyrase (PDB ID: 1KZN). Key interactions: triazine-OH with Asp81, hydrazide C=O with Arg84 .
- DFT Calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential maps for reactivity hotspots .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability under physiological conditions .
Q. How can synthesis be scaled without compromising purity?
Methodological Answer:
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) and improve yield consistency .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .
- Crystallization Optimization : Use anti-solvent (n-hexane) addition to enhance crystal purity (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
